1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid
Overview
Description
1-[3-(4-Chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid is a useful research compound. Its molecular formula is C19H23ClN2O5 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound 1-{3-[(4-chloro-1-naphthyl)oxy]propyl}piperazine oxalate is 394.1295495 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis Techniques and Chemical Properties
- Synthesis of Highly Functionalized Oxazines : The intramolecular cyclization of amidoalkyl naphthols by Vilsmeier reagent leads to the production of 1,3-oxazines. This process involves an efficient and cost-effective method for the one-step synthesis of oxazine derivatives through a mechanism of sequential haloformylation and intramolecular nucleophilic cyclization (Damodiran, Selvam, & Perumal, 2009).
- Piperazine Substituted Naphthalimides : Novel model compounds with piperazine substitution on naphthalimide demonstrate significant luminescent properties and photo-induced electron transfer, showcasing the potential for advanced materials research (Gan, Chen, Chang, & Tian, 2003).
Biological and Pharmacological Applications
- Antimicrobial Activities : Compounds synthesized from naphthyl-prop-2-en-1-ones exhibit antimicrobial activities, offering insights into new therapeutic agents (Mohamed, Youssef, Amr, & Kotb, 2008).
- Cytotoxic Effects Against Melanoma Cells : The serotonergic derivative 1-(1-Naphthyl)piperazine shows cytotoxic and genotoxic potential against melanoma cells, indicating its utility in cancer research (Menezes, Carvalheiro, Ferreira de Oliveira, Ascenso, & Oliveira, 2018).
Supramolecular and Material Science
- Photochromic Properties : Spiro[indoline-naphthaline]oxazine derivatives exhibit excellent photochromism, suggesting applications in smart materials and textiles (Li, Pang, Wu, & Meng, 2015).
- Supramolecular Assemblies : Piperazine forms supramolecular networks with various dicarboxylic and hydroxy-carboxylic acids, highlighting its role in the construction of advanced molecular architectures (Chen & Peng, 2008).
Properties
IUPAC Name |
1-[3-(4-chloronaphthalen-1-yl)oxypropyl]piperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O.C2H2O4/c18-16-6-7-17(15-5-2-1-4-14(15)16)21-13-3-10-20-11-8-19-9-12-20;3-1(4)2(5)6/h1-2,4-7,19H,3,8-13H2;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNHKJXLFSUHIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCOC2=CC=C(C3=CC=CC=C32)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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